Dotmp
Overview
Description
The compound 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, known as H8DOTMP, has been studied for its potential use in the therapy of bone-associated cancers. This is due to its ability to complex with α-particle emitting compounds such as 212/213Bi–DOTMP and 212Pb–DOTMP. The interest in bismuth compounds for medical applications has led to the synthesis of Bi(III) and Pb(II) complexes with H8DOTMP, which exhibit extensive pH stability. These complexes form rapidly within a minute under certain conditions and have been characterized using X-ray diffraction methods .
Synthesis Analysis
The synthesis of H8DOTMP complexes with Bi(III) and Pb(II) has been reported to occur quickly, within 1 minute, at a pH range of 6-10 when the metal-ion concentration is 10 µM and DOTMP concentration is 15 µM. The pH stability of these complexes is notable, with Bi–DOTMP being stable from pH 0 to 13 and Pb–DOTMP from pH 4 to 14. This indicates a robustness that is advantageous for potential therapeutic applications. The synthesis process has led to the formation of single crystals of [NaBi(H4DOTMP)] and polycrystalline [Bi(H5O2)(H4DOTMP)], which were then characterized to determine their structure .
Molecular Structure Analysis
The molecular structure of the synthesized bismuth(III) complexed with H8DOTMP has been elucidated using single crystal and powder X-ray diffraction methods. The anion in both salts exhibits a square antiprismatic eight-coordination with a four-fold axis of symmetry. This detailed structural information is crucial for understanding the interaction of the complex with biological molecules and for further development of the compound for medical applications .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving H8DOTMP other than its complexation with bismuth and lead, the stability of these complexes across a wide pH range suggests that they are resistant to hydrolysis and other common degradation reactions. This chemical stability is essential for the potential in vivo use of these compounds in therapeutic settings .
Physical and Chemical Properties Analysis
The physical and chemical properties of H8DOTMP complexes are characterized by their high pH stability and rapid formation time. The ability to form stable complexes in a wide pH range is particularly important for biological applications, where conditions can vary significantly. The structural integrity of the complexes under these conditions suggests that they may be suitable for use in the human body, where they could potentially target bone-associated cancers .
Scientific Research Applications
Radiotherapy for Bone Pain Palliation
- DOTMP complexes with particle emitters are used for delivering high doses to bone marrow and for palliative therapy in bone pain. The production, quality control, and biodistribution studies of [111In]-DOTMP show its potential in imaging and dosimetry studies for therapeutic analogs, offering excellent in vitro stability and selective skeletal uptake (Yousefnia et al., 2015).
Complex Formation with Bismuth and Lead for Cancer Therapy
- The α-particle emitting compounds 212/213Bi–DOTMP and 212Pb–DOTMP, used in the therapy of bone-associated cancers, show extensive pH-stability and rapid formation, suggesting their potential in therapeutic applications (Hassfjell et al., 2003).
Bone-seeking Alpha Particle-emitting Agents
- Studies on actinium and thorium DOTMP complexes demonstrate high uptake in bone and low uptake in soft tissues, making them promising candidates for targeted radiotherapy in bone diseases (Henriksen et al., 2004).
Development of Freeze-dried DOTMP Kits
- Freeze-dried DOTMP kits have been developed for the preparation of clinical-scale 177Lu-DOTMP and 153Sm-DOTMP, which are used for metastatic bone pain palliation. These kits simplify preparation and show potential for widespread use due to their stability and efficacy (Das et al., 2015).
Theranostic Treatment of Metastatic Bone Pain
- Lu-DOTMP has shown superior radiochemical properties and better clearance patterns compared to other agents, indicating its efficacy in the clinical treatment of metastatic bone pain (Das et al., 2016).
Dosimetry of Bone-seeking Radiopharmaceuticals
- The use of 47Sc-DOTMP in palliation of bone pain due to metastatic skeletal lesions shows promising results, with significant skeletal uptake and potential therapeutic applications in cancers like prostate and breast cancer (Fathi et al., 2015).
Safety And Hazards
Future Directions
The U.S. Food and Drug Administration (FDA) has cleared QSAM’s investigational new drug (IND) application which allows the Company to commence Phase 1 clinical trials and the dosing of patients with bone cancer . Telix Pharmaceuticals Limited has entered into an agreement to acquire QSAM Biosciences, Inc. and its lead investigational drug Samarium-153-DOTMP .
properties
IUPAC Name |
[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMQNIDOFXYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O12P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919416 | |
Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dotmp | |
CAS RN |
91987-74-5 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOTMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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